3-(Benzyloxy)azetidine-1-sulfonyl chloride

Physicochemical properties Lead-likeness Fragment-based drug discovery

3-(Benzyloxy)azetidine-1-sulfonyl chloride (CAS: 2287287-86-7) is a conformationally restricted saturated heterocyclic sulfonyl chloride building block featuring a four-membered azetidine ring N-substituted with a sulfonyl chloride group and a 3-position benzyloxy substituent. With molecular formula C10H12ClNO3S and molecular weight 261.73 g/mol, this compound belongs to a class of electrophilic sulfonylation reagents valued in medicinal chemistry for introducing the sulfonyl moiety into target molecules while simultaneously conferring the physicochemical advantages associated with small, polar, sp³-rich heterocycles.

Molecular Formula C10H12ClNO3S
Molecular Weight 261.72
CAS No. 2287287-86-7
Cat. No. B2756298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)azetidine-1-sulfonyl chloride
CAS2287287-86-7
Molecular FormulaC10H12ClNO3S
Molecular Weight261.72
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)Cl)OCC2=CC=CC=C2
InChIInChI=1S/C10H12ClNO3S/c11-16(13,14)12-6-10(7-12)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyMVNMUZKKXMJSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)azetidine-1-sulfonyl chloride (CAS 2287287-86-7) – Chemical Identity and Core Characteristics for Procurement Decision-Making


3-(Benzyloxy)azetidine-1-sulfonyl chloride (CAS: 2287287-86-7) is a conformationally restricted saturated heterocyclic sulfonyl chloride building block featuring a four-membered azetidine ring N-substituted with a sulfonyl chloride group and a 3-position benzyloxy substituent [1]. With molecular formula C10H12ClNO3S and molecular weight 261.73 g/mol, this compound belongs to a class of electrophilic sulfonylation reagents valued in medicinal chemistry for introducing the sulfonyl moiety into target molecules while simultaneously conferring the physicochemical advantages associated with small, polar, sp³-rich heterocycles [1]. Unlike acyclic sulfonyl chlorides, the constrained azetidine core provides a pre-organized geometry that can be exploited in structure-based drug design .

Why 3-(Benzyloxy)azetidine-1-sulfonyl chloride Cannot Be Replaced by Generic Sulfonyl Chlorides or Unsubstituted Azetidine Analogs


Generic substitution of 3-(benzyloxy)azetidine-1-sulfonyl chloride with simpler sulfonyl chlorides (e.g., methanesulfonyl chloride or benzenesulfonyl chloride) or with unsubstituted azetidine-1-sulfonyl chloride fails because the 3-benzyloxy substituent fundamentally alters molecular properties critical to successful hit-to-lead progression. The benzyloxy group at the 3-position of the azetidine ring introduces additional three-dimensionality and a potential hydrogen-bond acceptor site while maintaining the conformational restriction conferred by the four-membered heterocycle . Unsubstituted azetidine-1-sulfonyl chloride (C3H6ClNO2S, MW 155.60) lacks the steric bulk, extended molecular surface, and additional pharmacophoric elements that the benzyloxy moiety provides for modulating target binding, lipophilicity, and metabolic profile . In the context of diversity-oriented synthesis and parallel medicinal chemistry efforts, the presence of the 3-benzyloxy group enables a distinct chemical space not accessible with simpler or unsubstituted analogs .

3-(Benzyloxy)azetidine-1-sulfonyl chloride: Quantitative Differentiation Evidence for Scientific Selection


Molecular Weight and Rotatable Bond Count Advantage vs. Aromatic Sulfonyl Chloride Analog

3-(Benzyloxy)azetidine-1-sulfonyl chloride (MW 261.73, rotatable bonds 4) offers a favorable molecular weight and flexibility profile compared to the aromatic analog 3-(benzyloxy)benzene-1-sulfonyl chloride (MW 282.74, rotatable bonds 4) [1][2]. The ~21 Da lower molecular weight places the azetidine derivative closer to lead-like property space (typically MW < 350-400), while the saturated azetidine core replaces a planar aromatic ring, increasing fraction sp³ (Fsp³) which correlates with improved clinical success rates [3].

Physicochemical properties Lead-likeness Fragment-based drug discovery

Conformational Restriction and Ring Strain as Synthetic and Pharmacophoric Advantages

The azetidine ring in 3-(benzyloxy)azetidine-1-sulfonyl chloride provides measurable conformational restriction not available in acyclic sulfonyl chlorides or larger heterocyclic analogs [1]. Azetidines are the smallest nitrogen-containing saturated heterocycles with reasonable chemical stability, and their incorporation into sulfonyl chloride building blocks was explicitly prioritized in a library of conformationally restricted saturated heterocyclic sulfonyl chlorides designed for diversity-oriented synthesis [1]. The 3-benzyloxy substitution further constrains the available conformations compared to unsubstituted azetidine-1-sulfonyl chloride, potentially reducing entropic penalties upon target binding.

Conformational restriction Synthetic efficiency Medicinal chemistry Bioisosteres

Patent Presence Demonstrates Relevance in Validated Drug Discovery Scaffolds

The compound is associated with 16 patents [1], indicating its utility as a building block in validated drug discovery programs. Structurally related azetidine-1-sulfonamide motifs appear in clinical-stage assets, including CXCR2 antagonists (e.g., AZD-5069, pIC50 values reported for structural analogs) [2] and JAK inhibitors (e.g., baricitinib and related azetidine-1-sulfonyl derivatives claimed in US Patent 8,158,616 by Incyte Corp) [3]. While 3-(benzyloxy)azetidine-1-sulfonyl chloride itself is an intermediate rather than a final drug candidate, its structural proximity to these validated scaffolds establishes it as a building block capable of generating sulfonamide-containing compounds with demonstrated therapeutic relevance.

Patent analysis Drug discovery CXCR2 antagonists JAK inhibitors Covalent inhibitors

Purity and Production Scalability: Comparable to Industry-Standard Building Blocks

3-(Benzyloxy)azetidine-1-sulfonyl chloride is commercially available at 98% purity from multiple suppliers [1], matching the minimum purity specification of unsubstituted azetidine-1-sulfonyl chloride and related azetidine sulfonyl chloride building blocks [2]. This consistency in quality metrics ensures that procurement of this compound does not require compromising on purity relative to simpler or more widely available alternatives.

Quality specifications Scalability Procurement Supply chain

Electrophilic Sulfonyl Chloride Reactivity: Benchmarking Against Alternative Sulfonylation Reagents

The sulfonyl chloride group in 3-(benzyloxy)azetidine-1-sulfonyl chloride serves as an electrophilic handle for rapid sulfonamide and sulfonate ester formation with amines and alcohols [1]. This reactivity profile is standard for sulfonyl chlorides but offers distinct advantages over alternative sulfonylation reagents such as sulfonyl fluorides, which require more forcing conditions or specific activation. Unlike oxetane and azetidine sulfonyl fluorides that require thermal activation at 60 °C for defluorosulfonylation [2], sulfonyl chlorides react readily at ambient temperature under standard parallel synthesis conditions, enabling efficient library synthesis [3].

Synthetic chemistry Electrophilic reactivity Sulfonamide formation Parallel synthesis

3-(Benzyloxy)azetidine-1-sulfonyl chloride: High-Value Application Scenarios for Scientific and Industrial Procurement


Parallel Synthesis of Focused Sulfonamide Libraries for Hit-to-Lead Optimization

Given its ambient-temperature reactivity with diverse amines (Evidence Item 5) and 98% commercial purity (Evidence Item 4), 3-(benzyloxy)azetidine-1-sulfonyl chloride is ideally suited for parallel synthesis of focused sulfonamide libraries. The compound enables efficient diversification at the sulfonyl chloride position while retaining the conformationally restricted azetidine core and 3-benzyloxy substituent for structure-activity relationship (SAR) exploration . This application leverages the compound's electrophilic handle for rapid analog generation without requiring specialized activation conditions, making it compatible with automated liquid handling and high-throughput purification workflows [1].

Covalent Inhibitor and PROTAC Linker Development Programs

The azetidine sulfonyl chloride scaffold has demonstrated utility in covalent inhibitor development, with structurally related 3-cyanoazetidine-1-sulfonyl chloride specifically noted for cysteine protease targeting . Furthermore, recent advances in oxetane and azetidine sulfonyl fluoride chemistry have demonstrated productive reactions with E3 ligase recruiters such as pomalidomide, providing new degrader motifs and potential PROTAC linkers [1]. While the target compound is a chloride rather than fluoride, the parallel reactivity profile and identical azetidine core suggest it could serve as an alternative building block for PROTAC linker development, particularly where chloride reactivity is preferred over fluoride activation conditions [1][2].

CXCR2 Antagonist and JAK Inhibitor Scaffold Exploration

The azetidine-1-sulfonamide motif appears in multiple clinical-stage CXCR2 antagonists and JAK inhibitors (Evidence Item 3). 3-(Benzyloxy)azetidine-1-sulfonyl chloride provides a direct entry point for synthesizing novel analogs of these validated chemotypes, with the 3-benzyloxy group offering an additional vector for modulating potency, selectivity, and ADME properties [1]. The compound's presence in 16 patents [2] indicates that multiple drug discovery programs have already recognized the value of this chemical space, making it a strategically relevant building block for competitive medicinal chemistry efforts in inflammation, autoimmune disease, and oncology [1].

Physicochemical Property Optimization via Fsp³ Enhancement

As demonstrated in Evidence Item 1, 3-(benzyloxy)azetidine-1-sulfonyl chloride offers a favorable molecular weight (261.73) and increased three-dimensionality (Fsp³ > 0) compared to aromatic sulfonyl chloride analogs. This makes it a valuable building block for medicinal chemistry programs seeking to improve clinical success rates by reducing aromatic ring count and increasing fraction sp³ . The compound can be strategically employed to replace planar aromatic sulfonyl moieties in existing lead series, potentially enhancing solubility, reducing off-target promiscuity, and improving metabolic stability without sacrificing potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)azetidine-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.